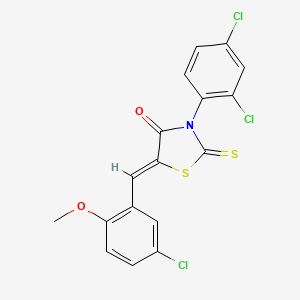

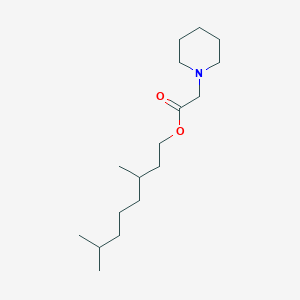

![molecular formula C19H19ClN6O3S2 B5223441 5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)

5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Agents and Kinase Inhibitors

The unique structure of this compound makes it a promising candidate for cancer research. Researchers have explored its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. By targeting these kinases, the compound may disrupt tumor growth and metastasis .

Serotonin Receptor Modulation

The hydrophobic side chain introduced by organolithium reagents plays a crucial role in enhancing the binding affinity with serotonin (5-HT) receptor sites. The interaction of ligands with anionic side chains of the 5-HT receptor site can neutralize the positive charge on the ligand bound to the receptor. Investigating the effects of this compound on serotonin receptors could provide insights into mood regulation and potential therapeutic applications .

Antibacterial and Antimicrobial Properties

Pyrimidines are commonly found in natural products and synthetic drugs with antibacterial and antimicrobial activities. Researchers have explored derivatives of this compound for their potential in combating bacterial infections. The electron-deficient character of the pyrimidine ring makes it amenable to nucleophilic aromatic substitution reactions, leading to diverse derivatives with varying biological activities .

Neurological Disorders and Neuroprotection

Given its serotonin receptor interactions, this compound may also have implications in neurological disorders. Investigating its effects on neuronal function, neurotransmitter release, and neuroprotection could provide valuable insights. Researchers might explore its potential as a neuroprotective agent against conditions such as Alzheimer’s disease or Parkinson’s disease .

Inflammation and Immune Response Modulation

The compound’s unique structure could influence immune responses and inflammatory pathways. By studying its effects on immune cells, cytokine production, and inflammation markers, researchers may uncover novel therapeutic strategies for autoimmune diseases or chronic inflammatory conditions .

Drug Delivery Systems

The hydrophobic side chain and regioselective properties of this compound make it an interesting candidate for drug delivery systems. Researchers could explore its use as a carrier molecule for targeted drug delivery, enhancing bioavailability and minimizing side effects .

Mécanisme D'action

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression and RNA transcription. They are promising therapeutic targets for cancer treatment .

Mode of Action

This compound acts as a dual inhibitor of CDK6 and CDK9 . It binds to these kinases, inhibiting their activity and disrupting the cell cycle progression. This leads to the arrest of cell division and ultimately, cell death .

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects multiple biochemical pathways. Primarily, it disrupts the cell cycle regulation and RNA transcription processes. The downstream effects include the arrest of cell division, inhibition of RNA synthesis, and induction of apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell division and induction of apoptosis . These effects contribute to its potential as an anti-cancer agent .

Propriétés

IUPAC Name |

5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O3S2/c1-4-30-19-21-10-15(20)17(25-19)18(27)24-13-5-7-14(8-6-13)31(28,29)26-16-9-11(2)22-12(3)23-16/h5-10H,4H2,1-3H3,(H,24,27)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNQRDUVNUYGEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)

![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)

![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)

![2-(2-{4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5223390.png)

![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)

![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)